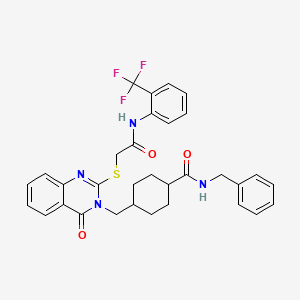
1,3-Dimethyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-1H-pyrrole is a heterocyclic organic compound that belongs to the pyrrole family. It is a colorless liquid with a strong odor and is used in various industrial applications. In recent years, this compound has gained significant attention in the field of scientific research due to its unique properties and potential applications.
Applications De Recherche Scientifique
Antimicrobial Applications
1,3-Dimethyl-1H-pyrrole derivatives demonstrate notable antimicrobial properties. The synthesis of novel pyrrole chalcone derivatives, such as (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate, has shown significant antibacterial and antifungal activity. These activities are attributed to the presence of the heterocyclic ring, with an increase in activity observed upon the introduction of a methoxy group in the structure (Hublikar et al., 2019).
Spectroscopic and Structural Analysis
Several studies have focused on the spectroscopic and structural analysis of 1,3-Dimethyl-1H-pyrrole derivatives. For example, ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has been characterized by spectroscopic techniques, showing potential for the formation of new heterocyclic compounds (Singh et al., 2014). Moreover, these derivatives have been evaluated for their non-linear optical (NLO) material properties, indicating potential applications in NLO fields (Singh et al., 2015).
Anti-Inflammatory Applications
1H-pyrrole-2,5-dione derivatives, closely related to 1,3-Dimethyl-1H-pyrrole, have shown wide pharmacological properties, including anti-inflammatory activities. The study on new 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives has indicated significant inhibition of pro-inflammatory cytokines, suggesting their potential as anti-inflammatory agents (Paprocka et al., 2022).
Environmental Applications
2,5-Dihydro-1H-pyrrole-3-carboxylates, which can be derived from 1,3-Dimethyl-1H-pyrrole, are important for synthesizing high-value pyrroles with biological activities. A study demonstrated an environmentally friendly route for their synthesis using continuous flow ring-closing metathesis, indicating their potential in green chemistry applications (Drop et al., 2017).
Propriétés
IUPAC Name |
1,3-dimethylpyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-6-3-4-7(2)5-6/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWQGTOWGFCWNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-1H-pyrrole | |
CAS RN |
10524-65-9 |
Source


|
| Record name | 1,3-dimethyl-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

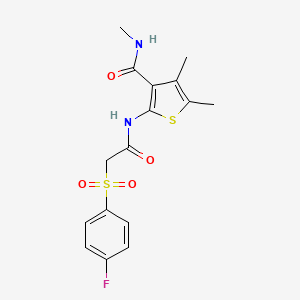
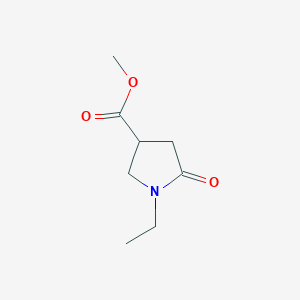

![N-[(5-benzylsulfanyl-4-butyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2796652.png)
![2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate](/img/structure/B2796653.png)
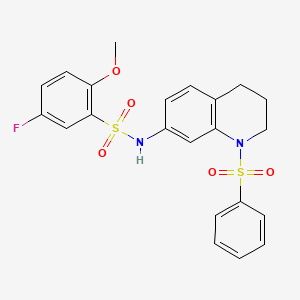

![cis-1-Azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B2796659.png)
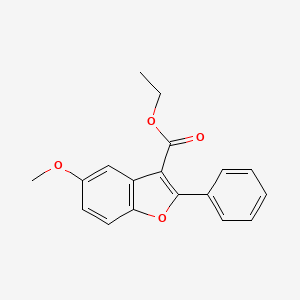
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2796663.png)
